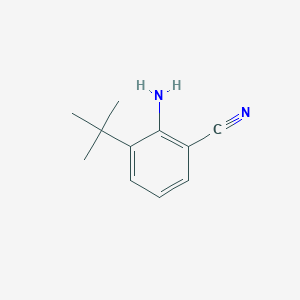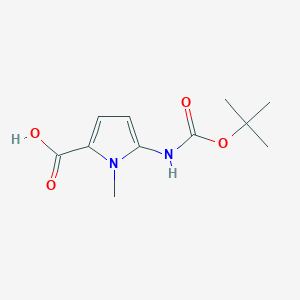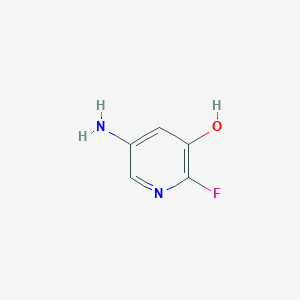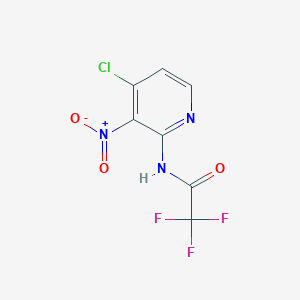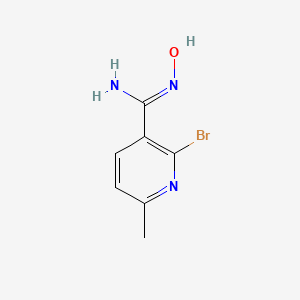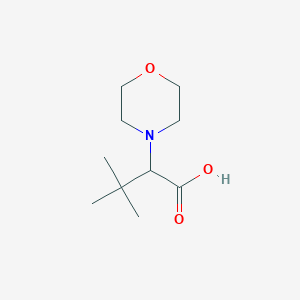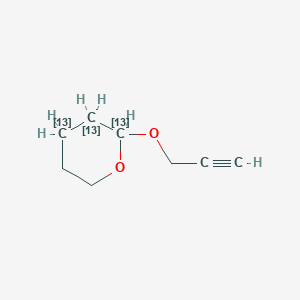
2-(2-Propynyloxy)tetrahydropyran-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propynyloxy)tetrahydropyran-13C3 is a compound labeled with carbon-13 isotopes. It is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-13C4, which is a metabolite of butadiene. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves the reaction of propargyl alcohol with tetrahydropyran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in controlled environments to maintain the integrity of the isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Propynyloxy)tetrahydropyran-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-(2-Propynyloxy)tetrahydropyran-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Used as a standard for environmental pollutant detection in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various biochemical reactions.
Comparación Con Compuestos Similares
2-(2-Propynyloxy)tetrahydropyran: The non-labeled version of the compound.
Propargyl alcohol tetrahydropyranyl ether: Another compound with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A closely related compound with slight variations in its chemical structure.
Uniqueness: 2-(2-Propynyloxy)tetrahydropyran-13C3 is unique due to its carbon-13 isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
143.16 g/mol |
Nombre IUPAC |
2-prop-2-ynoxy(2,3,4-13C3)oxane |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2/i3+1,5+1,8+1 |
Clave InChI |
HQAXHIGPGBPPFU-VCOCTNKGSA-N |
SMILES isomérico |
C#CCO[13CH]1[13CH2][13CH2]CCO1 |
SMILES canónico |
C#CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


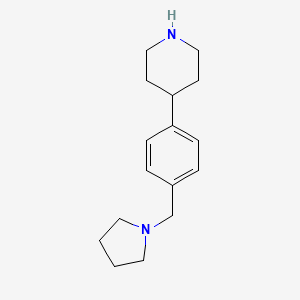

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

